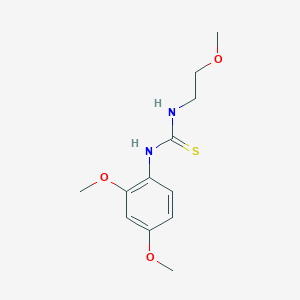
N-(2,4-dimethoxyphenyl)-N'-(2-methoxyethyl)thiourea
Übersicht
Beschreibung
This compound belongs to the class of aryl thiourea derivatives, which are known for their diverse applications in fields like material science, medicinal chemistry, and as ligands in coordination chemistry. Aryl thioureas have been studied for their structural characteristics and potential in various chemical reactions.
Synthesis Analysis
The synthesis of aryl thiourea derivatives, including those similar to N-(2,4-dimethoxyphenyl)-N'-(2-methoxyethyl)thiourea, involves key steps like oxidative cyclization and interactions between functional groups. For instance, Tadjarodi et al. (2007) synthesized new compounds through oxidative cyclization of N-2-(4-picolyl)-N′-(4-methoxyphenyl)thiourea, showcasing the synthetic approach towards similar complex structures (Tadjarodi et al., 2007).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-(2,4-dimethoxyphenyl)-N'-(2-methoxyethyl)thiourea, can be characterized by techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods reveal the compound's crystal structure, intramolecular hydrogen bonding, and the overall molecular conformation. For example, the structural characterization of similar compounds has demonstrated centrosymmetric dimers and specific coordination environments around metal ions in complexes (Tadjarodi et al., 2007).
Wissenschaftliche Forschungsanwendungen
Oxidative Stress and Radical Scavenging
- Thioureas, including derivatives similar to N-(2,4-dimethoxyphenyl)-N'-(2-methoxyethyl)thiourea, are known for their ability to scavenge hydroxyl radicals and protect against oxidative stress. This makes them useful in studying the role of hydroxyl radicals in biological damage and diseases (Wasil et al., 1987).
Chemical Structure and Interaction Studies
- Research on aryl thiourea derivatives, similar to N-(2,4-dimethoxyphenyl)-N'-(2-methoxyethyl)thiourea, has focused on their structural characteristics and interactions with metals, such as copper, to form complexes. These studies provide insights into their potential applications in biochemistry and materials science (Tadjarodi et al., 2007).
Antioxidant Effects and Copper Binding
- Thiourea compounds have been investigated for their antioxidant effects and their ability to form redox-inactive complexes with copper ions. This property is significant for their potential use in mitigating copper-induced oxidative damage in biological systems (Zhu et al., 2002).
Application in Coordination Chemistry
- Thiourea derivatives are utilized in coordination chemistry, particularly in the synthesis of polynuclear oxorhenium(V) complexes. Their unique binding properties make them suitable for constructing complex molecular architectures (Nguyen et al., 2011).
Biological Activities and Drug Design
- Some thiourea derivatives have shown promising biological activities, such as antiviral and antimicrobial effects. Their structural properties and interactions with biological molecules are of interest in drug design and medicinal chemistry (Rashan et al., 1991).
Hydrogen Bonding and Crystal Structure
- The study of substituted thioureas, including those with dimethoxyphenyl groups, focuses on their hydrogen bonding characteristics and crystal structures. These properties are relevant to their potential applications in materials science and molecular engineering (Venkatachalam et al., 2005).
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-15-7-6-13-12(18)14-10-5-4-9(16-2)8-11(10)17-3/h4-5,8H,6-7H2,1-3H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZURWJSNLJWKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614939.png)

![3-ethyl-1-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4614962.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4614968.png)
![(4-methylphenyl){3,4,4-trichloro-1-[(4-methylphenyl)amino]-2-nitro-1,3-butadien-1-yl}amine](/img/structure/B4614970.png)
![4-allyl-3-[(2-fluorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4614971.png)
![2,5,8-trimethyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4614983.png)
![N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4614991.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4614996.png)
![2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4614999.png)
![4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B4615016.png)
![3-(2-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4615029.png)
![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4615030.png)
